4-((1-phenyl-1H-tetrazol-5-yl)methyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
Description
4-((1-Phenyl-1H-tetrazol-5-yl)methyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a piperazine carboxamide derivative featuring a tetrazole ring substituted with a phenyl group and a thiophene-methyl moiety. The piperazine core is a common pharmacophore in medicinal chemistry, known for its conformational flexibility and ability to modulate interactions with biological targets such as GPCRs or kinases . The tetrazole group acts as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability, while the thiophene ring contributes to π-π stacking interactions in hydrophobic binding pockets . Although direct pharmacological data for this compound is unavailable in the provided evidence, its structural analogs (e.g., piperazine carboxamides with heterocyclic substituents) have demonstrated roles as kinase inhibitors, antimicrobial agents, or intermediates in organic synthesis .
Properties
IUPAC Name |
4-[(1-phenyltetrazol-5-yl)methyl]-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7OS/c26-18(19-13-16-7-4-12-27-16)24-10-8-23(9-11-24)14-17-20-21-22-25(17)15-5-2-1-3-6-15/h1-7,12H,8-11,13-14H2,(H,19,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOHETMOAKRWEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-((1-phenyl-1H-tetrazol-5-yl)methyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide, with the CAS number 1040652-08-1, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
The molecular formula of this compound is with a molecular weight of 383.5 g/mol. Its structure features a piperazine core substituted with a thiophenyl group and a tetrazole moiety, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of tetrazole derivatives, including this compound. A study involving molecular docking and in vitro cytotoxicity assays demonstrated that related tetrazole compounds exhibited significant activity against various cancer cell lines, including A431 (epidermoid carcinoma) and HCT116 (colon cancer) cells. The tested compounds showed IC50 values indicating effective inhibition of cell proliferation, suggesting that the tetrazole moiety may play a crucial role in anticancer activity .
Antimicrobial Activity
The antimicrobial properties of tetrazole derivatives have also been investigated. In one study, compounds similar to this compound were screened for antibacterial and antifungal activities. The results indicated that certain derivatives exhibited minimal inhibitory concentrations (MICs) as low as 6.25 mg/mL against Klebsiella pneumoniae and Staphylococcus aureus, highlighting their potential as antimicrobial agents .
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve the modulation of specific signaling pathways. For instance, related compounds have been shown to interact with protein targets involved in cell proliferation and apoptosis. The presence of the tetrazole ring is believed to enhance binding affinity to these targets due to its ability to form hydrogen bonds and engage in π-stacking interactions .
Case Studies
- Synthesis and Biological Evaluation : A comprehensive study synthesized various tetrazole derivatives through multi-component reactions, demonstrating their potential as lead compounds for drug development. The synthesized derivatives were evaluated for their biological activities, revealing promising results against cancer cell lines .
- In Vivo Studies : In vivo experiments using animal models have shown that similar compounds exhibit anxiolytic-like effects, which may be mediated through serotonergic pathways . These findings suggest that the piperazine scaffold could be beneficial not only for anticancer purposes but also for neuropharmacological applications.
Data Tables
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural features to 4-((1-phenyl-1H-tetrazol-5-yl)methyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide exhibit significant antimicrobial properties. Tetrazoles are recognized for their antibacterial, antifungal, and antitumor activities. Studies suggest that this compound may also possess similar effects against various pathogens due to its structural attributes.
Antiviral Properties
The compound's potential in antiviral applications is notable, as tetrazole derivatives have shown efficacy against viral infections. The interaction mechanisms involve hydrogen bonding and electrostatic interactions facilitated by the planar structure of the tetrazole ring, which can modulate enzyme activity relevant to viral replication.
Drug Design and Development
The unique combination of functional groups enables the exploration of this compound in drug design. Interaction studies are essential to elucidate its mechanism of action, which may involve modulation of cellular pathways through enzyme inhibition or activation. Such mechanisms can be pivotal in developing new therapeutic agents targeting specific diseases.
Case Study: Synthesis and Biological Evaluation
A detailed synthesis procedure involves multi-step reactions that yield the target compound efficiently. For instance, the synthesis typically includes forming the piperazine ring followed by the introduction of the tetrazole and thiophene groups through selective reactions. Subsequent biological evaluations have demonstrated its potential as an antimicrobial agent, with studies indicating significant activity against both Gram-positive and Gram-negative bacteria.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and its analogs from the evidence:
Key Observations:
Core Flexibility: The piperazine carboxamide scaffold is versatile, accommodating diverse substituents (e.g., tetrazole, thiadiazole, fluorophenyl).
Bioisosteric Replacements : Replacing tetrazole (target compound) with thiadiazole (LIMKi-2) alters electronic properties and binding modes. Thiadiazole’s larger size and sulfur atom may enhance selectivity for kinase active sites .
Conformational Trends : Crystallographic data for N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide confirms a chair conformation for the piperazine ring, a feature likely conserved in the target compound, ensuring stable ligand-target interactions .
Pharmacological and Structural Implications
- Tetrazole vs. Thiadiazole : While both are aromatic heterocycles, tetrazole’s bioisosteric role as a carboxylate mimic may improve solubility compared to thiadiazole, which is more lipophilic .
- Thiophene vs. Phenyl : The thiophene-methyl group in the target compound introduces sulfur-based interactions (e.g., van der Waals forces) distinct from the π-π stacking of phenyl rings in analogs like 43 or LIMKi-2 .
- Chlorophenyl vs. Fluorophenyl : Electron-withdrawing groups (e.g., Cl, F) on aryl substituents can modulate electronic density, affecting binding affinity to targets like serotonin receptors or kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
